methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a bromo substituent at position 6, an (E)-configured thiophene acryloyl imino group at position 2, and a methyl acetate moiety. The compound’s structure integrates heterocyclic, aromatic, and ester functionalities, making it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor or antimicrobial agent) and materials science. Its stereochemistry ((Z)- and (E)-configurations) and bromine substitution likely influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S2/c1-23-16(22)10-20-13-6-4-11(18)9-14(13)25-17(20)19-15(21)7-5-12-3-2-8-24-12/h2-9H,10H2,1H3/b7-5+,19-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSVXVFWIROOMC-UXSCQYIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. Key starting materials include 2-amino-6-bromobenzo[d]thiazole and methyl bromoacetate. The synthetic route may involve:
Formation of an intermediate by reacting 2-amino-6-bromobenzo[d]thiazole with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base.
Subsequent cyclization and imino formation to yield the target compound. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods: In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry can enhance production efficiency by maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can participate in various reactions, including:
Oxidation: Can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.
Reduction: Reduction with agents like lithium aluminum hydride can lead to cleavage of certain functional groups.
Substitution: Nucleophilic substitution reactions at the bromo site, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including compounds similar to methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit significant antimicrobial properties. For instance, compounds with thiazole and benzothiazole moieties have shown effectiveness against a range of bacterial and fungal strains, suggesting that the compound may possess similar properties due to its structural components .
Anti-inflammatory Properties
Studies have demonstrated that thiazole derivatives have anti-inflammatory effects. This compound could potentially be evaluated for its ability to inhibit inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research into benzothiazole derivatives has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, indicating that this compound may warrant further investigation in this area .
Organic Photovoltaics
Compounds containing thiophene and benzothiazole groups are often studied for their electronic properties, making them suitable candidates for organic photovoltaic applications. The incorporation of this compound into polymer matrices could enhance the efficiency of solar cells by improving charge transport properties .
Sensor Development
The unique electronic properties of thiophene-based compounds make them ideal for sensor applications, particularly in detecting environmental pollutants or biological markers. The potential application of this compound in sensor technology could lead to the development of sensitive and selective detection systems .
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various benzothiazole derivatives, revealing that compounds with similar structures to this compound showed minimum inhibitory concentrations (MICs) below 100 μg/mL against several bacterial strains, indicating strong antibacterial activity .
Case Study 2: Synthesis and Biological Testing
Another study focused on synthesizing thiazole derivatives and testing their biological activities, finding that certain modifications led to enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This highlights the potential of this compound as a novel therapeutic agent .
Mechanism of Action
The compound's mechanism of action would likely involve interactions with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to participate in binding interactions or chemical transformations within biological systems. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their distinguishing features:
Physicochemical Properties
- Bromine Substitution : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, as seen in brominated coumarins () .
- Stereochemical Stability: The (Z)-imino and (E)-acryloyl groups may introduce steric hindrance, affecting conformational flexibility and binding to biological targets, analogous to stereochemistry-dependent activities in triazolothiadiazoles () .
Biological Activity
Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Bromine atom : Often enhances the lipophilicity and biological activity of compounds.
- Thiazole ring : Known for its role in various biological processes.
- Thiophene group : Associated with anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes .
- Antioxidant Activity : The presence of thiophene and thiazole moieties may contribute to antioxidant properties, reducing oxidative stress in cells .
- Anticancer Properties : Some derivatives exhibit cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
In Vitro Studies
Recent studies have evaluated the compound's activity against various targets:
Case Studies
- Anti-inflammatory Activity : In a study comparing various COX inhibitors, methyl 2-((Z)-6-bromo...) exhibited significant inhibition of COX-II with an IC50 value lower than that of Celecoxib, suggesting potential as a therapeutic agent for inflammatory diseases .
- Cytotoxic Effects on Cancer Cells : A series of experiments demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial dysfunction and caspase activation .
Q & A
Q. Table 1. Key Reaction Conditions for Benzo[d]thiazole Intermediate Synthesis
Q. Table 2. Spectroscopic Signatures for Stereochemical Confirmation
| Group | Technique | Key Data | Configuration |
|---|---|---|---|
| Imino | -NMR | δ 8.2 ppm (d, Hz) | Z |
| Acryloyl | -NMR | δ 6.8–7.1 ppm (d, Hz) | E |
| Ester | IR | 1735 cm (C=O) | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
